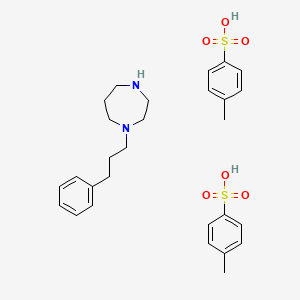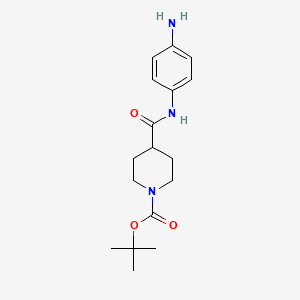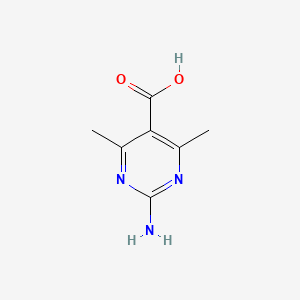
2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one is a chemical compound with the molecular formula C10H10BrClO2. Its molecular weight is 277.54 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The geometrical parameters for the compound are normal. The observed bond lengths and angles imply that there is little electronic conjugation between the two benzene ring systems. An intramolecular C—H⋯Br interaction may help to establish the molecular conformation .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.10 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 241.99424 g/mol .
Scientific Research Applications
Synthesis and Bioevaluation
Kumari, Singh, and Walia (2014) explored the synthesis of various substituted phenyl compounds, including ones similar to 2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one. They evaluated these compounds for their nematicidal activity, specifically against the root knot nematode Meloidogyne javanica. This research highlights the potential use of such compounds in agriculture for pest control (Kumari, Singh, & Walia, 2014).
Crystallographic Studies
Research by Butcher et al. (2007) focused on the molecular structure of a compound closely related to this compound. They analyzed the angles and torsion within the molecule, providing valuable information for understanding the physical and chemical properties of such compounds, which can be crucial in materials science and molecular engineering (Butcher et al., 2007).
Nonlinear Optical Properties
A study by Shkir et al. (2019) explored the optical properties of chalcone derivatives, including compounds similar to this compound. They focused on the linear and nonlinear optical properties, which have significant implications in the development of semiconductors and optoelectronic devices (Shkir et al., 2019).
Safety and Hazards
The compound is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the respiratory system .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their substitution . This involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Related compounds have been used in reactions involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s worth noting that similar compounds can cause serious eye damage and severe skin burns, indicating that protective measures should be taken when handling this compound .
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGTZRPNCKOTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)


![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)



